1,4-benzoxazepine-3,5(2H,4H)-dione

Fragment-Based Drug Discovery FBDD Lead-likeness

1,4-Benzoxazepine-3,5(2H,4H)-dione (CAS 14151-88-3), also named benzo[f][1,4]oxazepine-3,5-dione or 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, is the unsubstituted parent heterocycle of the 1,4-benzoxazepine-3,5-dione class. With a molecular formula C₉H₇NO₃ and molecular weight 177.16 g/mol, it features a fused bicyclic system comprising a benzene ring and a seven-membered oxazepine ring bearing two carbonyl groups at positions 3 and 5.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 14151-88-3
Cat. No. B076643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-benzoxazepine-3,5(2H,4H)-dione
CAS14151-88-3
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)C2=CC=CC=C2O1
InChIInChI=1S/C9H7NO3/c11-8-5-13-7-4-2-1-3-6(7)9(12)10-8/h1-4H,5H2,(H,10,11,12)
InChIKeyLASIQOVJNPVKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzoxazepine-3,5(2H,4H)-dione (CAS 14151-88-3): What Procurement Teams Need to Know About This Benzoxazepine-Dione Scaffold


1,4-Benzoxazepine-3,5(2H,4H)-dione (CAS 14151-88-3), also named benzo[f][1,4]oxazepine-3,5-dione or 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, is the unsubstituted parent heterocycle of the 1,4-benzoxazepine-3,5-dione class [1]. With a molecular formula C₉H₇NO₃ and molecular weight 177.16 g/mol, it features a fused bicyclic system comprising a benzene ring and a seven-membered oxazepine ring bearing two carbonyl groups at positions 3 and 5 [2]. The compound is primarily valued as a versatile building block and privileged scaffold in medicinal chemistry, serving as a key intermediate for synthesizing derivatives with diverse pharmacological activities including 5-HT₁A receptor agonism, anticancer activity, and kinase inhibition [3][4]. It is commercially available from multiple reputable suppliers at purities ≥95% .

Why Generic 1,4-Benzoxazepine-3,5(2H,4H)-dione Substitution Fails: Physicochemical and Synthetic Non-Interchangeability


Substituting 1,4-benzoxazepine-3,5(2H,4H)-dione with a closely related benzoxazepine-dione analog such as the 2-ethyl, 4-methyl, or 2-phenyl derivative is not scientifically justifiable without revalidation, because even minor substituent changes produce substantial shifts in lipophilicity (LogP spans 0.66 to 2.5 across this series), hydrogen-bond donor capacity (HBD = 1 vs. 0 for the N-methyl analog), ring conformational flexibility (rotatable bonds = 0 vs. 1 for 2-substituted analogs), and ionization behavior at physiological pH [1]. Furthermore, the unsubstituted NH at position 4 serves as the essential synthetic handle for N-functionalization—a diversification route that is sterically blocked in the 4-methyl analog [2]. The documented differential ring-opening behavior under mild aqueous basic conditions versus phthalimide underscores that even structurally similar cyclic imides cannot be assumed to exhibit comparable chemical stability during downstream transformations [3]. The evidence below quantifies these differentiation dimensions.

1,4-Benzoxazepine-3,5(2H,4H)-dione: Quantitative Differentiation Evidence for Informed Procurement


Rule-of-Three (RO3) Fragment Compliance: MW, LogP, and HBD Comparison Against 2-Ethyl and 2-Phenyl Analogs

For fragment-based drug discovery (FBDD) library procurement, compliance with the Astex Rule of Three (RO3: MW ≤ 300 Da, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is a critical filter [1]. 1,4-Benzoxazepine-3,5(2H,4H)-dione meets all four RO3 criteria with MW = 177.16 Da, measured LogP = 0.66 (XLogP3-AA = 0.8), HBD = 1, and HBA = 3 [2][3]. In contrast, the 2-ethyl analog (CAS 175136-47-7) has MW = 205.21 Da and LogP = 1.44, while the 2-phenyl analog (CAS 95594-17-5) has MW = 253.25 Da and XLogP3-AA = 2.5 [4]. Although all three remain within RO3 boundaries, the parent compound occupies the most favorable fragment-like property space: its MW is 14–30% lower and its LogP is 0.8–1.8 log units lower than the comparators, translating to higher predicted aqueous solubility and superior ligand efficiency potential [5].

Fragment-Based Drug Discovery FBDD Lead-likeness Rule of Three

Differential Ring Stability Under Mild Aqueous Basic Conditions: Direct Comparison of 1,4-Benzoxazepine-3,5(2H,4H)-dione Versus Phthalimide

A critical differentiator for procurement decisions involving downstream synthetic chemistry is the compound's stability under common reaction conditions. Luk'yanov et al. (2003) explicitly demonstrated that treatment of 1,4-benzoxazepine-3,5(2H,4H)-dione with potassium carbonate in water results in complete opening of the seven-membered oxazepine ring, producing potassium 2-aminocarbonylphenoxyacetate; subsequent acidification regenerates the starting acid 1 in quantitative yield [1]. This behavior is explicitly contrasted in the same publication with phthalimide, which under identical conditions (K₂CO₃/H₂O) undergoes only deprotonation to form potassium phthalimide with the five-membered imide ring remaining fully intact—a well-established transformation exploited in the Gabriel amine synthesis [1][2].

Chemical Stability Ring-Opening Imide Reactivity Synthetic Compatibility

Single-Step Synthesis from Salicylamide: Documented 53% Yield and Minimal Synthetic Burden Versus Multi-Step Substituted Analog Routes

The Luk'yanov et al. (2003) publication provides a fully characterized, reproducible single-step synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione from 2-aminocarbonylphenoxyacetic acid (derived from commodity salicylamide and monochloroacetic acid) using thionyl chloride in toluene, yielding the target compound at 53% isolated yield with full ¹H NMR, mass spectrometry, and elemental analysis confirmation [1]. In contrast, substituted benzoxazepine-dione analogs such as the 2-ethyl or 2-phenyl derivatives require additional synthetic steps—typically O-alkylation of salicylamide with an α-substituted haloester or haloacid followed by cyclodehydration, often with lower overall yields due to competing side reactions [2]. The synthesis of the benzoxazepine core for the clinical candidate Taselisib required eight chemical steps from 3-bromophenol, illustrating the synthetic premium often paid for substituted scaffolds [3].

Synthetic Accessibility Yield Scalability Cost-Efficiency

LogD at Physiological pH: The Parent Compound Is 1.6+ Log Units More Hydrophilic Than 2-Ethyl Analog at pH 7.4

The distribution coefficient at pH 7.4 (LogD₇.₄) is a more physiologically relevant lipophilicity measure than LogP for compounds with ionizable groups, directly influencing aqueous solubility, plasma protein binding, and membrane permeability [1]. 1,4-Benzoxazepine-3,5(2H,4H)-dione has a calculated acid pKa of 7.00 and a LogD₇.₄ of -0.197, meaning it exists partially ionized at blood pH and exhibits net hydrophilicity [2]. While LogD₇.₄ data are not publicly available for the 2-ethyl analog, its calculated LogP of 1.44 combined with the absence of an ionizable NH proton (pKa ~7) yields an estimated LogD₇.₄ essentially equal to its LogP (~1.44), producing a hydrophilicity gap of >1.6 log units between the parent and the 2-ethyl derivative . This difference corresponds to a predicted >40-fold higher aqueous solubility for the parent compound.

Lipophilicity LogD Aqueous Solubility Physiological pH ADME

N-H Hydrogen Bond Donor Availability: The Parent Scaffold Enables N-Functionalization That the 4-Methyl Analog Blocks

The unsubstituted NH at position 4 of 1,4-benzoxazepine-3,5(2H,4H)-dione is the primary site for diversification into biologically active derivatives. Literature precedent demonstrates that N-alkylation at this position is the key step for introducing pharmacophoric side chains in multiple therapeutic programs: the 5-HT₁A agonist Piclozotan (SUN N4057) and related analogs are all N-(4-aminobutyl)-substituted 1,4-benzoxazepine derivatives [1]; similarly, anticancer benzoxazepine-diones (compounds 6a–f in Rashad et al., 2018) are synthesized via N-alkylation of the parent scaffold with phenacyl bromides [2]. The 4-methyl analog (CAS 832676-96-7) has HBD = 0 and a tertiary amide nitrogen that cannot be further alkylated, permanently blocking this key diversification vector . The parent scaffold's HBD = 1 and acid pKa of 7.0 enable both mild base-mediated deprotonation for N-alkylation and the ability to serve as a hydrogen bond donor in target engagement [3].

Synthetic Diversification N-Alkylation Hydrogen Bond Donor Scaffold Versatility

Scaffold Provenance: The 1,4-Benzoxazepine-3,5-dione Core Is Validated Across at Least Four Distinct Therapeutic Programs

The 1,4-benzoxazepine-3,5(2H,4H)-dione scaffold serves as the direct synthetic precursor for drug-like molecules evaluated across multiple therapeutic areas. In CNS drug discovery, N-(4-aminobutyl) derivatives show nanomolar 5-HT₁A receptor affinity (Ki values in low nanomolar range) with documented selectivity over dopamine D₂ and α₁-adrenergic receptors, culminating in the clinical candidate Piclozotan [1]. In oncology, the Rashad et al. (2018) series of N-phenacyl benzo[f][1,4]oxazepine-3,5-diones demonstrated cytotoxicity against K-562 (leukemia) and T-47D (breast cancer) cell lines with selectivity over normal WI-38 fibroblasts, with lead compounds inducing PreG1 apoptosis and G2/M cell cycle arrest [2]. In kinase-targeted programs, benzoxazepine-containing PI3Kδ-selective inhibitors and PI3K/mTOR dual inhibitors have progressed to patent protection (US-9090628-B2) [3]. Additionally, derivatives have been reported as sEH inhibitors and antileishmanial agents [4]. No single substituted analog (2-ethyl, 4-methyl, or 2-phenyl) can claim this breadth of validated downstream applications sourced from the same parent scaffold.

Scaffold Validation Therapeutic Programs Medicinal Chemistry Derivatization History

Optimal Procurement and Application Scenarios for 1,4-Benzoxazepine-3,5(2H,4H)-dione Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction

With MW = 177 Da, LogP = 0.66, HBD = 1, HBA = 3, and zero rotatable bonds, 1,4-benzoxazepine-3,5(2H,4H)-dione satisfies all Astex Rule of Three (RO3) criteria for fragment screening libraries [1]. Its LogD₇.₄ of -0.20 predicts excellent aqueous solubility (>1 mM estimated), minimizing DMSO stock precipitation issues during HTS formatting [2]. The scaffold's rigid bicyclic core with a single HBD provides an ideal balance of binding enthalpy (via H-bond from NH and carbonyl acceptors) and low entropic penalty upon target binding, while the NH handle supports rapid fragment elaboration via N-alkylation chemistry validated across multiple medicinal chemistry programs [3].

Medicinal Chemistry Scaffold for CNS-Targeted Library Synthesis

The 1,4-benzoxazepine-3,5-dione core has established CNS drug discovery provenance through the Piclozotan program, where N-(4-aminobutyl) derivatives demonstrated nanomolar 5-HT₁A receptor affinity (Ki) with selectivity over dopamine D₂ and α₁-adrenergic receptors [1]. The parent scaffold's favorable CNS physicochemical profile (MW < 200, LogP < 1, PSA = 55.4 Ų, HBD = 1) positions it within optimal CNS MPO (Multiparameter Optimization) space [2]. Procurement of the parent scaffold enables direct access to this validated CNS chemical space through a single N-alkylation step, significantly reducing the synthetic burden compared to de novo construction of the benzoxazepine core [3].

Anticancer Agent Development via N-Functionalization to Pro-Apoptotic Benzoxazepine-Diones

Rashad et al. (2018) established that N-phenacyl-substituted benzo[f][1,4]oxazepine-3,5-diones exhibit selective cytotoxicity against K-562 leukemia and T-47D breast cancer cell lines with sparing of normal WI-38 fibroblasts, and mechanistic studies confirmed caspase-3/Bax activation, Bcl-2 downregulation, and G₂/M cell cycle arrest [1]. The unsubstituted parent scaffold is the essential starting material for this compound series; procurement of the pre-formed 4-methyl analog would block the phenacyl N-alkylation step and preclude access to this anticancer chemotype [2]. The documented 53% synthetic yield from salicylamide also supports cost-effective scale-up for medium-throughput analog synthesis [3].

Building Block for Kinase Inhibitor Scaffolds (PI3K/mTOR Programs)

The 1,4-benzoxazepine core appears in multiple kinase inhibitor patent families, including PI3Kδ-selective inhibitors (US-9090628-B2) and PI3K/mTOR dual inhibitors (WO2012068096A2), where the benzoxazepine-dione serves as the central scaffold decorated with kinase-directing substituents [1]. The parent compound's differential LogD₇.₄ of -0.20 (hydrophilic at physiological pH) offers a distinct polarity starting point compared to more lipophilic 2-alkyl or 2-aryl analogs, enabling kinase inhibitor chemists to build in lipophilicity through targeted substitution rather than starting from an already lipophilic core [2]. Its documented ring-opening behavior under mild basic conditions also informs protecting group strategy during subsequent synthetic manipulations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-benzoxazepine-3,5(2H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.